molecular formula C21H15NO3S B11276960 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide

Cat. No.: B11276960
M. Wt: 361.4 g/mol
InChI Key: KUNOSCBSKHUVHI-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the benzoyl group. The thiophene ring is then synthesized and attached to the benzofuran structure through a carboxamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-benzoyl-3-methyl-1-benzofuran: A related compound with a similar benzofuran structure but lacking the thiophene ring.

    Thiophene-2-carboxamide: A simpler compound that contains the thiophene ring and carboxamide group but lacks the benzofuran moiety.

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide is unique due to its combined benzofuran and thiophene structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)thiophene-2-carboxamide

InChI

InChI=1S/C21H15NO3S/c1-13-16-10-9-15(22-21(24)18-8-5-11-26-18)12-17(16)25-20(13)19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24)

InChI Key

KUNOSCBSKHUVHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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